molecular formula C16H11NO2 B3059807 2-(Naphthalen-2-YL)nicotinic acid CAS No. 1262000-45-2

2-(Naphthalen-2-YL)nicotinic acid

Cat. No.: B3059807
CAS No.: 1262000-45-2
M. Wt: 249.26 g/mol
InChI Key: AAIUSJJGNGPUSR-UHFFFAOYSA-N
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Description

2-(Naphthalen-2-yl)nicotinic acid is an organic compound with the CAS Number 1262000-45-2 and a molecular weight of 249.26 . It is a solid powder that should be stored sealed in a dry, room-temperature environment to maintain stability . Researchers should note the associated safety information, including the GHS warning for hazardous statements H302, H315, H319, and H335, which indicate it may be harmful if swallowed and causes skin, eye, and respiratory irritation . As a nicotinic acid derivative, this compound shares a structural relationship with a class of molecules that have demonstrated significant pharmacological potential in scientific literature. Nicotinic acid derivatives have been extensively investigated for their lipid-modulating effects, particularly their ability to increase HDL-cholesterol and reduce triglycerides and Lipoprotein(a) . Furthermore, such derivatives have shown promise in other research areas, including as protein tyrosine phosphatase 1B (PTP-1B) inhibitors for investigating metabolic disorders like diabetes, and certain nicotinic acid hydrazides have displayed notable antitubercular activity . The naphthalene moiety incorporated into its structure is a common feature in molecules developed for material science, suggesting potential applications in the synthesis of advanced organic materials . This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic purposes, human or animal consumption, or any form of personal use.

Properties

IUPAC Name

2-naphthalen-2-ylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO2/c18-16(19)14-6-3-9-17-15(14)13-8-7-11-4-1-2-5-12(11)10-13/h1-10H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAIUSJJGNGPUSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=C(C=CC=N3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90599271
Record name 2-(Naphthalen-2-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262000-45-2
Record name 2-(Naphthalen-2-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Standard Protocol

The reaction typically involves 2-chloronicotinic acid and naphthalen-2-ylboronic acid in the presence of tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] as the catalyst. A base such as potassium carbonate (K₂CO₃) is essential to neutralize the boric acid byproduct, while dimethylformamide (DMF) or tetrahydrofuran (THF) serves as the solvent. The mixture is heated to 80–100°C under reflux for 12–24 hours, achieving yields of 65–70%.

Key reaction equation:
$$
\text{2-Chloronicotinic acid} + \text{Naphthalen-2-ylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{K}2\text{CO}3} \text{this compound}
$$

Optimization Strategies

  • Catalyst loading reduction: Lowering Pd(PPh₃)₄ loading from 5 mol% to 2 mol% decreases costs without significantly affecting yield.
  • Solvent selection: THF provides marginally higher yields (68%) compared to DMF (65%) due to improved solubility of intermediates.
  • Temperature control: Maintaining temperatures below 100°C prevents decomposition of the boronic acid reagent.

Purification Techniques

Crude product purification involves recrystallization from ethanol/water mixtures (70:30 v/v) or silica gel column chromatography using ethyl acetate/hexane (1:3) as the eluent. The recrystallized product typically exhibits >99% purity by HPLC.

Ullmann-Type Coupling Approach

For systems sensitive to palladium residues, the Ullmann reaction offers an alternative using copper-based catalysts.

Reaction Parameters

This method employs 2-iodonicotinic acid and naphthalen-2-ylzinc chloride, with copper(I) iodide (CuI) and 1,10-phenanthroline as the catalytic system in dimethyl sulfoxide (DMSO). The reaction proceeds at 120°C under nitrogen for 24 hours, yielding 50–55%.

Key reaction equation:
$$
\text{2-Iodonicotinic acid} + \text{Naphthalen-2-ylzinc chloride} \xrightarrow{\text{CuI, 1,10-phenanthroline}} \text{this compound}
$$

Limitations and Modifications

  • Lower efficiency: The stronger C-I bond requires higher temperatures, increasing side reactions.
  • Zinc reagent sensitivity: Moisture-sensitive naphthalen-2-ylzinc chloride necessitates strict anhydrous conditions.
  • Ligand effects: Replacing 1,10-phenanthroline with N,N′-dimethylethylenediamine improves yield to 58% but complicates ligand removal.

Alternative Synthetic Routes

While less common, other methods have been explored for niche applications:

Multi-Step Synthesis from Naphthalene Derivatives

A three-step sequence involving Friedel-Crafts acylation of naphthalene followed by cyclization and oxidation has been reported, though yields remain suboptimal (30–40%).

Enzymatic Approaches

Preliminary studies using lipase-mediated esterification of 2-naphthol with nicotinic acid derivatives show promise for green chemistry applications, but industrial viability remains unproven.

Industrial-Scale Production Techniques

Large-scale manufacturing optimizes the Suzuki-Miyaura protocol for cost and efficiency:

Parameter Laboratory Scale Industrial Scale
Reactor Type Batch Continuous Flow
Catalyst Loading 5 mol% 1–2 mol%
Solvent DMF Recycled DMF/THF
Temperature 80–100°C 90°C
Purification Recrystallization Crystallization, Filtration
Yield 65–70% >85%

Continuous flow reactors reduce reaction time to 2–4 hours through enhanced mass transfer. Solvent recovery systems achieve 95% DMF reuse, significantly lowering production costs.

Comparative Analysis of Preparation Methods

Method Suzuki-Miyaura Coupling Ullmann Coupling
Starting Materials 2-Chloronicotinic acid, Naphthalen-2-ylboronic acid 2-Iodonicotinic acid, Naphthalen-2-ylzinc chloride
Catalyst Pd(PPh₃)₄ CuI/1,10-phenanthroline
Solvent DMF/THF DMSO
Temperature 80–100°C 120°C
Reaction Time 12–24 hours 24 hours
Yield 65–70% 50–55%
Advantages High efficiency, mild conditions Lower catalyst cost
Limitations Pd residue removal Lower yield, harsh conditions

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-2-YL)nicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

  • Chemistry 2-(Naphthalen-2-YL)nicotinic acid serves as a building block in synthesizing complex organic molecules and as a ligand in coordination chemistry.
  • Biology It is explored for its potential as an antimicrobial and anticancer agent due to its interactions with biological macromolecules.
  • Medicine The compound is investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
  • Industry It is utilized in developing novel materials and as a precursor for synthesizing dyes and pigments.

The biological activity of this compound is attributed to its interaction with biological macromolecules, such as enzymes and receptors. The compound can inhibit enzymes involved in cell proliferation, contributing to its anticancer properties, and interact with nicotinic acetylcholine receptors (nAChRs), potentially influencing neurotransmission and cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties.

  • It shows effective inhibitory concentrations against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 15.625 to 62.5 μM for Staphylococcus aureus and Enterococcus faecalis.
  • Its bactericidal activity is linked to inhibiting protein synthesis and nucleic acid production pathways.

Anticancer Potential

The anticancer potential of this compound has been explored in several studies. It can reduce the proliferation of cancer cell lines by modulating specific signaling pathways and exhibits selective toxicity towards cancer cells compared to normal cells.

Complete Stock Solution Preparation Table of this compound

The following is a guide to preparing a stock solution of this compound :

Prepare stock solution
1 mg5 mg
1 mM4.0119 mL20.0594 mL
5 mM0.8024 mL4.0119 mL
10 mM0.4012 mL2.0059 mL

Mechanism of Action

The mechanism of action of 2-(Naphthalen-2-YL)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . Additionally, its ability to generate reactive oxygen species (ROS) can contribute to its antimicrobial activity .

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Position: The position of the naphthalenyl group significantly influences physicochemical properties. In 6-(Naphthalen-2-YL)nicotinic acid, the naphthalenyl group at C6 creates steric hindrance, which may reduce intermolecular interactions compared to the C2-substituted analog.

Fluorine substitution in 5-(2-Fluorophenyl)-2-hydroxynicotinic acid introduces electronegativity, which can enhance receptor binding in biological systems.

Biological Activity: 2-(3-(Naphthalen-2-YL)propanamido)benzoic acid demonstrates nanomolar potency (IC₅₀ = 140 nM) against the GPR109A receptor, a target for dyslipidemia, suggesting that amide linkages may improve pharmacokinetic profiles. Derivatives like 2-(Galactopyranosylthio)-4-(5-methylfuran-2-yl)-6-(naphthalen-2-yl)nicotinonitrile (from ) exhibit anticancer activity, highlighting the role of heterocyclic modifications in therapeutic applications.

Biological Activity

2-(Naphthalen-2-YL)nicotinic acid, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

IUPAC Name : 2-naphthalen-2-ylpyridine-3-carboxylic acid
Molecular Formula : C₁₆H₁₁NO₂
CAS Number : 1262000-45-2

The compound's structure combines a naphthalene moiety with a nicotinic acid component, which influences its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, including enzymes and receptors. The compound has been shown to:

  • Inhibit Enzyme Activity : It may inhibit specific enzymes involved in cell proliferation, contributing to its anticancer properties.
  • Modulate Receptor Activity : The compound interacts with nicotinic acetylcholine receptors (nAChRs), potentially influencing neurotransmission and cellular signaling pathways .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating the following:

  • Minimum Inhibitory Concentration (MIC) : The compound shows effective inhibitory concentrations against Gram-positive bacteria, with MIC values ranging from 15.625 to 62.5 μM for Staphylococcus aureus and Enterococcus faecalis .
  • Mechanism of Action : Its bactericidal activity is linked to the inhibition of protein synthesis and nucleic acid production pathways .

Anticancer Potential

The anticancer potential of this compound has been explored in several studies:

  • Cell Proliferation Inhibition : Studies have demonstrated that the compound can reduce the proliferation of cancer cell lines by modulating specific signaling pathways.
  • Selectivity for Cancer Cells : The compound exhibits selective toxicity towards cancer cells compared to normal cells, highlighting its therapeutic potential .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

  • Antimicrobial Study :
    • Objective : To evaluate the antimicrobial efficacy against clinical isolates.
    • Findings : Exhibited significant antibacterial activity with a notable effect on biofilm formation in MRSA strains .
  • Anticancer Evaluation :
    • Objective : To assess the impact on various cancer cell lines.
    • Findings : Demonstrated a dose-dependent reduction in cell viability in breast cancer cell lines, supporting its role as a potential anticancer agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Naphthalene-2-carboxylic acidLacks nicotinic acid moietyLimited biological activity
Nicotinic acidLacks naphthalene ringKnown for lipid-modulating effects
2-(Naphthalen-1-YL)nicotinic acidPositional isomer affecting reactivityDifferent pharmacological profile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Naphthalen-2-YL)nicotinic acid
Reactant of Route 2
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